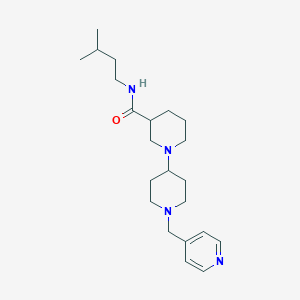
4-(2,4-dimethoxybenzoyl)-2-(2-phenylethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethoxybenzoyl)-2-(2-phenylethyl)morpholine is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as DPH, and it has been studied for its potential use as a drug. In
Mecanismo De Acción
DPH acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It also has affinity for other receptors such as the adrenergic α1 receptor and the histaminergic H1 receptor. By blocking these receptors, DPH can modulate the levels of neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine. This modulation is responsible for the various effects of DPH, such as its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
DPH has been shown to have various biochemical and physiological effects. It can modulate the levels of neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine. This modulation is responsible for the various effects of DPH, such as its antipsychotic and anxiolytic effects. DPH has also been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPH has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a well-defined mechanism of action, making it a good tool for studying the effects of receptor modulation. However, DPH also has some limitations. It has low solubility in water, making it difficult to administer to animals. Additionally, DPH has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on DPH. One potential area of research is the development of new drugs based on DPH. By modifying the structure of DPH, it may be possible to create drugs with improved efficacy and fewer side effects. Another area of research is the study of the long-term effects of DPH. While DPH has been shown to have neuroprotective effects, it is unclear whether these effects are sustained over the long term. Finally, more research is needed to understand the potential use of DPH in the treatment of various diseases, such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of DPH involves the reaction of 2-(2-phenylethyl)morpholine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DPH as a white solid. The purity of DPH can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DPH has been studied for its potential use as a drug for the treatment of various diseases. It has been found to have antipsychotic, antidepressant, and anxiolytic effects. DPH has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, DPH has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-(2-phenylethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-10-11-19(20(14-17)25-2)21(23)22-12-13-26-18(15-22)9-8-16-6-4-3-5-7-16/h3-7,10-11,14,18H,8-9,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVBLDYNQDODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(4-ethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965855.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5965861.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B5965865.png)
![3-[(3-bromo-4-methylphenyl)imino]-1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B5965874.png)
![4-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B5965879.png)
![N-[3-(1H-indol-1-yl)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5965880.png)
![3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5965891.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5965900.png)
![N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5965930.png)


![5-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B5965961.png)
